

# Chemical structure and properties of Fischerin

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## Compound of Interest

Compound Name: *Fischerin*

Cat. No.: *B594062*

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## Fischerin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Fischerin** is a complex mycotoxin produced by the fungus *Neosartorya fischeri*.<sup>[1]</sup> Initially identified as a toxic metabolite, recent research has unveiled its potential as a neuroprotective agent. This guide provides a detailed overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for **Fischerin**, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

### Chemical Structure and Identifiers

**Fischerin** is a structurally intricate molecule featuring a 1,4-dihydroxy-3,5-disubstituted-2(1H)-pyridone moiety.<sup>[1]</sup> Its systematic IUPAC name is 3-[(1R,2S,4aR,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carbonyl]-5-(2,5-dihydroxy-7-oxabicyclo[4.1.0]heptan-2-yl)-1,4-dihydropyridin-2-one.

Table 1: Chemical Identifiers for **Fischerin**

Identifier	Value
IUPAC Name	3-[(1R,2S,4aR,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carbonyl]-5-(2,5-dihydroxy-7-oxabicyclo[4.1.0]heptan-2-yl)-1,4-dihydropyridin-2-one
Molecular Formula	C <sub>23</sub> H <sub>29</sub> NO <sub>7</sub>
Molecular Weight	431.5 g/mol
CAS Number	134822-63-2
PubChem CID	139587915
SMILES	<chem>C[C@H]1C=C[C@H]2CCCC[C@H]2[C@@H]1C(=O)C3=C(C(=CN(C3=O)O)C4(CCC(C5C4O5)O)O)O</chem>

## Physicochemical Properties

Experimentally determined physicochemical data for **Fischerin** is limited. The following table summarizes available computed and experimental data.

Table 2: Physicochemical Properties of **Fischerin**

Property	Value	Source
Molecular Weight	431.5 g/mol	PubChem (Computed)
XLogP3	1.3	PubChem (Computed)
Hydrogen Bond Donors	5	PubChem (Computed)
Hydrogen Bond Acceptors	8	PubChem (Computed)
Optical Rotation	[α] <sup>20</sup> <sub>D</sub> -28° (c = 0.10, CHCl <sub>3</sub> )	Experimental[2]

Further experimental determination of properties such as melting point, boiling point, and solubility in various solvents is required for a complete physicochemical profile.

## Biological Activity and Mechanism of Action

**Fischerin** exhibits a dual biological profile, demonstrating both toxicity and neuroprotective effects.

### Toxicity

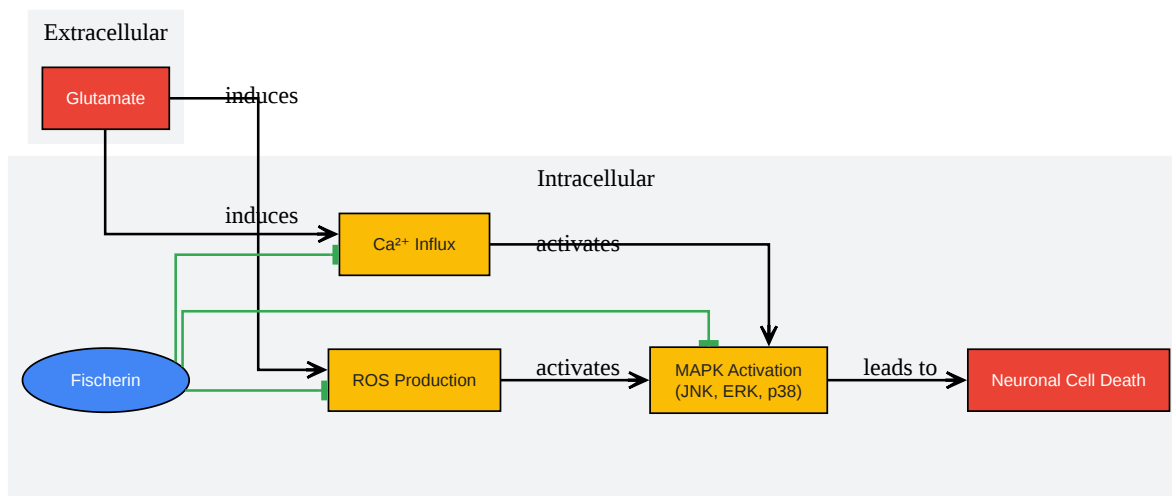
Initial studies on **Fischerin** identified it as a toxic metabolite. It has been reported to cause lethal peritonitis in mice.<sup>[1][3]</sup> The precise mechanism of this toxicity and quantitative data such as LD50 values are not yet fully elucidated and require further investigation.

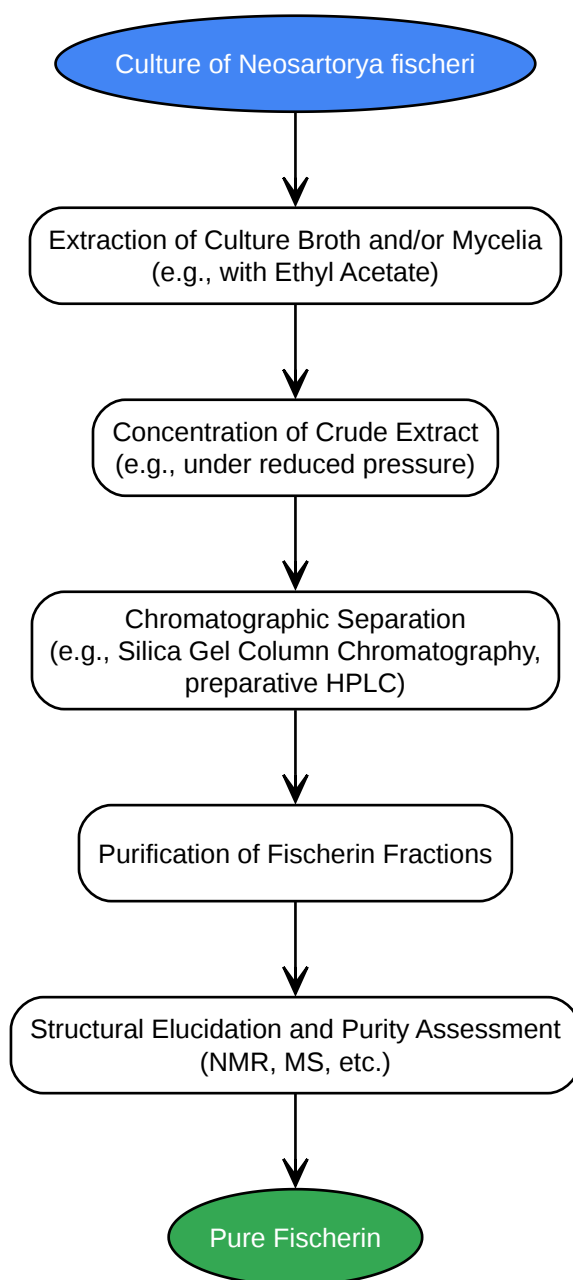
### Neuroprotective Activity

More recent research has highlighted the significant neuroprotective potential of **Fischerin**. It has been shown to protect against glutamate-induced cytotoxicity in HT22 hippocampal neuronal cells.<sup>[2][4][5]</sup>

The primary mechanism of its neuroprotective action involves the modulation of several key signaling pathways:

- **Inhibition of Reactive Oxygen Species (ROS) Production:** **Fischerin** effectively blocks the excessive production of ROS induced by glutamate, thereby mitigating oxidative stress, a key contributor to neuronal cell death.<sup>[2][4]</sup>
- **Reduction of Calcium Influx:** It prevents the pathological influx of calcium ions ( $\text{Ca}^{2+}$ ) into neuronal cells, a critical event in the excitotoxic cascade.<sup>[2][4]</sup>
- **Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling:** **Fischerin** inhibits the phosphorylation of several MAPKs, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38.<sup>[2][4][5]</sup> The dysregulation of these pathways is closely linked to neuronal apoptosis.





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- To cite this document: BenchChem. [Chemical structure and properties of Fischerin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b594062#chemical-structure-and-properties-of-fischerin]

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